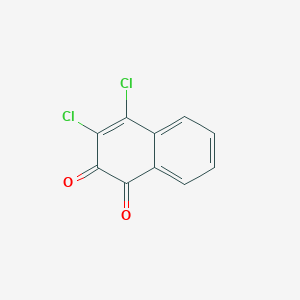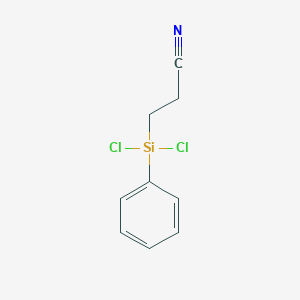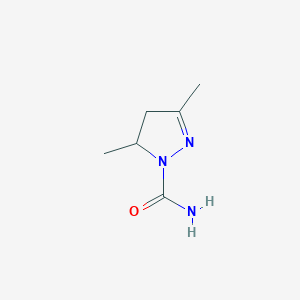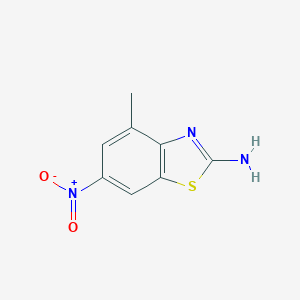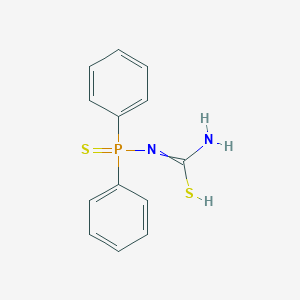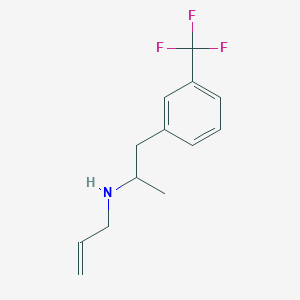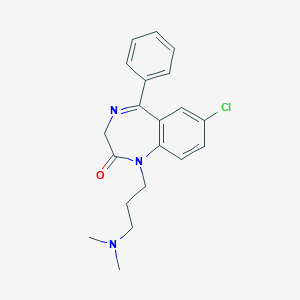
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- is a chemical compound that belongs to the benzodiazepine family. This compound has been extensively studied due to its potential therapeutic applications in the field of medicine.
作用机制
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- involves its interaction with the GABA-A receptor. This compound binds to the benzodiazepine site of the receptor, which enhances the affinity of GABA for the receptor. This results in an increase in the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.
生化和生理效应
The biochemical and physiological effects of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- are mainly due to its interaction with the GABA-A receptor. This compound has been found to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has been shown to decrease anxiety and induce sleep in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
The advantages of using 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- in lab experiments include its well-established pharmacological profile and its availability. This compound has been extensively studied, and its effects on the GABA-A receptor are well understood. However, the limitations of using this compound in lab experiments include its potential side effects and its potential for abuse.
未来方向
There are several future directions for the study of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl-. One potential direction is the development of new analogues with improved therapeutic properties. Another direction is the exploration of the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the potential side effects and long-term effects of this compound on the brain and body.
Conclusion
In conclusion, 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves its interaction with the GABA-A receptor, resulting in anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. While this compound has advantages for lab experiments, such as its well-established pharmacological profile and availability, it also has limitations, such as potential side effects and abuse potential. Further research is needed to explore the potential therapeutic applications of this compound and to better understand its effects on the brain and body.
合成方法
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- can be achieved through various methods. One of the most commonly used methods involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with N,N-dimethylpropylamine in the presence of a base. The reaction results in the formation of the desired compound.
科学研究应用
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- has been extensively studied for its potential therapeutic applications. This compound has been found to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has been used in the treatment of anxiety disorders, insomnia, and epilepsy.
属性
CAS 编号 |
1100-25-0 |
|---|---|
产品名称 |
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- |
分子式 |
C20H22ClN3O |
分子量 |
355.9 g/mol |
IUPAC 名称 |
7-chloro-1-[3-(dimethylamino)propyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H22ClN3O/c1-23(2)11-6-12-24-18-10-9-16(21)13-17(18)20(22-14-19(24)25)15-7-4-3-5-8-15/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
InChI 键 |
NUYBDBWVWLROHV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
规范 SMILES |
CN(C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
其他 CAS 编号 |
1100-25-0 |
同义词 |
1,3-Dihydro-7-chloro-1-[3-(dimethylamino)propyl]-5-phenyl-2H-1,4-benzodiazepin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)
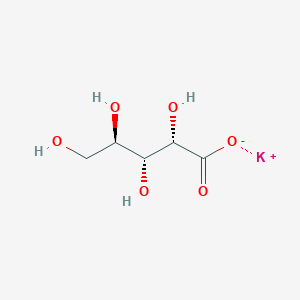
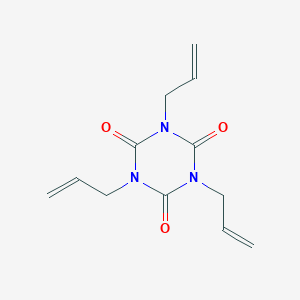
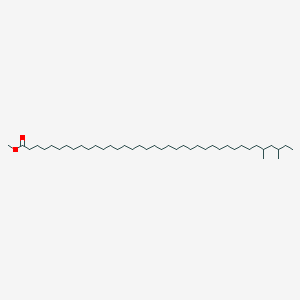
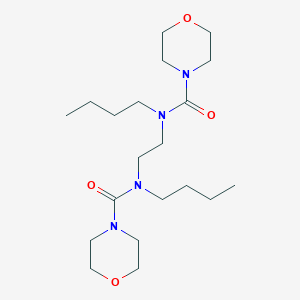
![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)
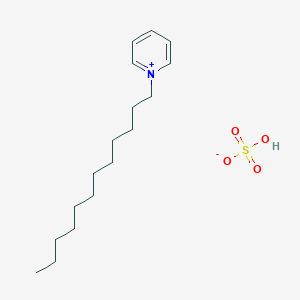
![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)
